molecular formula C6H4N2OS B1622158 2,1,3-Benzothiadiazol-4-ol CAS No. 767-66-8

2,1,3-Benzothiadiazol-4-ol

Cat. No.: B1622158
CAS No.: 767-66-8
M. Wt: 152.18 g/mol
InChI Key: HYQIDLQSPAWDSE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,1,3-Benzothiadiazol-4-ol plays a crucial role in biochemical reactions, particularly as an electron acceptor in redox processes . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes often involves the formation of a complex where this compound acts as a substrate, leading to its subsequent oxidation . Additionally, this compound has been shown to interact with glutathione S-transferases, which are involved in detoxification processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cellular stress . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites . Understanding the dosage effects is essential for determining the therapeutic window and safety margins of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its redox activity . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various oxidized metabolites . These metabolites can further participate in biochemical reactions, including conjugation with glutathione and other detoxification processes . The involvement of this compound in these metabolic pathways highlights its potential role in modulating cellular redox balance and detoxification mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments . For example, the presence of mitochondrial targeting sequences can facilitate the accumulation of this compound in mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazol-4-ol can be synthesized through several methods. One common route involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be hydroxylated to form this compound . Another method involves the use of bromination followed by Suzuki-Miyaura cross-coupling reactions to introduce various substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,1,3-Benzothiadiazol-4-ol is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

2,1,3-Benzothiadiazol-4-ol is unique due to its specific electronic properties and structural configuration. Similar compounds include:

These compounds share similar heterocyclic structures but differ in their electronic properties and specific applications. This compound stands out for its strong electron-withdrawing ability and its widespread use in optoelectronic applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQIDLQSPAWDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969479, DTXSID601311325
Record name 2,1,3-Benzothiadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-66-8, 54377-04-7
Record name 2,1,3-Benzothiadiazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazol-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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